molecular formula C20H23FN2OS B3699667 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone CAS No. 432529-75-4

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone

Cat. No.: B3699667
CAS No.: 432529-75-4
M. Wt: 358.5 g/mol
InChI Key: WUTTWJFQKCELEZ-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and a sulfanyl ethanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters by binding to a unique site, different from other conventional inhibitors . This binding reduces the Vmax of nucleoside uptake without affecting the Km, indicating a non-competitive inhibition mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit human equilibrative nucleoside transporters sets it apart from other similar compounds .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)methylsulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2OS/c1-16-6-8-17(9-7-16)14-25-15-20(24)23-12-10-22(11-13-23)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTTWJFQKCELEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138833
Record name 1-[4-(2-Fluorophenyl)-1-piperazinyl]-2-[[(4-methylphenyl)methyl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432529-75-4
Record name 1-[4-(2-Fluorophenyl)-1-piperazinyl]-2-[[(4-methylphenyl)methyl]thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432529-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Fluorophenyl)-1-piperazinyl]-2-[[(4-methylphenyl)methyl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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